N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide
Description
N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a benzofuran core substituted with a benzoyl group at the 2-position and a methyl group at the 3-position. The cyclopropane ring is directly attached to the carboxamide moiety, which is linked to the benzofuran system via the 5-position.
Properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-12-16-11-15(21-20(23)14-7-8-14)9-10-17(16)24-19(12)18(22)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVHJZNWNZZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving ortho-hydroxyaryl ketones and α-haloketones under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group is added through a methylation reaction using methyl iodide and a base like potassium carbonate.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved by reacting the benzofuran derivative with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, facilitated by reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological activities. Benzofuran derivatives have shown promise in antiviral, anti-inflammatory, and anticancer activities . This specific compound could be investigated for similar properties, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoyl and cyclopropanecarboxamide groups may enhance binding affinity and specificity to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide, enabling a comparative analysis of their properties and activities:
N-(Thiazol-2-yl)cyclopropanecarboxamide
- Structure : Replaces the benzofuran-benzoyl system with a thiazole ring.
- Activity : Exhibits fungicidal properties, as demonstrated in crystal structure and theoretical studies .
- Synthesis : Prepared via condensation reactions between cyclopropanecarboxylic acid derivatives and thiazol-2-amine.
(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide
- Structure : Features a difluorobenzo[d][1,3]dioxol group and a complex indole substituent.
- Activity : Patent data suggest utility as an intermediate in antiviral or anti-inflammatory agents, though specific biological data are undisclosed .
- Synthesis : Multi-step process involving fluorinated intermediates and cyclopropane coupling.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 50)
- Structure : Combines a benzodioxole moiety with a fluorobenzoyl-substituted thiazole.
- Synthesis : Achieved via coupling of benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid with a thiazole-amine intermediate.
- Key Difference : The thiazole ring and fluorobenzoyl group may enhance electronic interactions with biological targets compared to the benzofuran-based compound .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural Insights : The benzofuran and cyclopropane combination in the target compound confers rigidity, which may improve binding affinity but reduce solubility compared to thiazole or indole analogs .
- Activity Gaps : Direct biological data for this compound are absent in the provided evidence, necessitating extrapolation from analogs.
- Synthetic Challenges : The steric hindrance of the benzofuran system complicates coupling reactions, as seen in the lower yield (27%) of Compound 50 compared to thiazole derivatives .
Notes
- Methodological Consistency : Structural analyses (e.g., crystal studies) rely on software like SHELXL and ORTEP-3, ensuring accuracy in stereochemical assignments .
- Patent Relevance : The European patent underscores industrial interest in cyclopropanecarboxamide derivatives for therapeutic development .
- Future Directions : Targeted modifications, such as fluorination or heterocycle substitution, could optimize the pharmacokinetic and pharmacodynamic profiles of benzofuran-based analogs .
Biological Activity
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a benzofuran moiety, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
Research indicates that compounds containing benzofuran structures often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Benzofuran derivatives have been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Cellular Signaling Modulation : These compounds can modulate signaling pathways that control cell proliferation and apoptosis.
Anticancer Activity
Studies have demonstrated that this compound exhibits promising anticancer properties. The compound has been tested against several cancer cell lines, showing significant cytotoxic effects.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness in targeting cancer cells.
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Table 2: Inhibition of Pro-inflammatory Cytokines by this compound
Case Studies and Research Findings
-
Study on Anti-cancer Effects :
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in breast cancer treatment . -
Anti-inflammatory Mechanism :
Another investigation focused on the compound's ability to reduce inflammation in a murine model of arthritis. The administration of the compound resulted in a significant decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
